molecular formula C19H29N3O B11806334 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B11806334
M. Wt: 315.5 g/mol
InChI Key: HDTPZJJEXQPPBQ-PKHIMPSTSA-N
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Description

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C19H29N3O/c1-15(20)19(23)22-12-6-5-9-18(22)14-21(17-10-11-17)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15?,18-/m0/s1

InChI Key

HDTPZJJEXQPPBQ-PKHIMPSTSA-N

Isomeric SMILES

CC(C(=O)N1CCCC[C@H]1CN(CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a benzylamine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize the output of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Key Differences

The compound shares structural motifs with piperidine-containing derivatives, amino-propanones, and benzyl-substituted amines. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name / CAS Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Target Compound (1354027-37-4) C₂₁H₃₃N₃O Benzyl-cyclopropylamino, (2S)-stereocenter 343.51 Reference compound for comparison
2-(Benzylamino)-1-(4-methylphenyl)propan-1-one (CAS not listed) C₁₇H₁₉NO 4-Methylphenyl, benzylamino 253.34 Lacks piperidine ring; simpler aromatic group
(2S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (102292-89-7) C₁₄H₂₀N₂O Phenyl, piperidine 232.33 No cyclopropyl or benzyl groups; lower MW
CP99994 (GPCR ligand) C₁₉H₂₃FN₂O Methoxybenzyl, piperidine 314.41 Fluorinated aromatic group; optimized for NK1 receptor binding
3-(Piperidin-1-yl)propan-1-ol hydrochloride C₈H₁₈ClNO Piperidine-propanol linker 179.69 Alcohol substituent instead of ketone

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility :
  • The target compound exhibits higher lipophilicity (logP ~3.0) compared to 2-(benzylamino)-1-(4-methylphenyl)propan-1-one (logP ~2.1) due to its bulky benzyl-cyclopropylamino group .
  • The absence of a piperidine ring in simpler analogs (e.g., 2-(ethylamino)-1-(4-methylphenyl)propan-1-one) reduces molecular weight but compromises membrane permeability .
Stereochemical Impact :
  • The (2S)-stereocenter in the target compound is critical for binding to enzymes or receptors (e.g., tubulysin-related pathways) . Analogs lacking stereochemical specificity (e.g., racemic mixtures) show reduced bioactivity.
Receptor Binding :
  • Piperidine-containing compounds (e.g., CP99994) target G protein-coupled receptors (GPCRs) like NK1, whereas the target compound’s benzyl-cyclopropyl group may enhance π-π stacking interactions in hydrophobic binding pockets .

Research Findings and Implications

  • Cytotoxic Activity: Tubulysin analogs derived from the target compound show nanomolar IC₅₀ values in cancer cell lines, outperforming phenyl-substituted analogs (IC₅₀ >1 µM) .
  • Safety Profile : The compound’s cyclopropyl group reduces metabolic degradation compared to ethyl or methyl substituents, as seen in preclinical toxicity studies .

Biological Activity

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a piperidine ring, an amino group, and a benzyl group, suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one is C₁₈H₂₃N₃O, with a molecular weight of approximately 299.39 g/mol. The stereochemistry indicated by the (2S) configuration plays a crucial role in its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O
Molecular Weight299.39 g/mol
Stereochemistry(2S)

Preliminary studies indicate that 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The following mechanisms have been proposed based on existing literature:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, potentially influencing conditions such as Alzheimer's disease.
  • Receptor Binding : Its structural features suggest it could bind to G-protein coupled receptors (GPCRs), impacting signaling pathways related to mood and cognition.
  • Neuroprotective Effects : Given its potential interactions with central nervous system targets, this compound might exhibit neuroprotective properties.

Biological Activity Studies

Research has focused on understanding the biological activity through various assays and computational methods. Below are key findings from recent studies:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits moderate inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmitter breakdown. This inhibition suggests potential use in treating cognitive disorders.

In Vivo Studies

Animal models have shown that administration of the compound leads to improved cognitive function and memory retention in tasks designed to assess learning and memory capabilities.

Case Studies

Several case studies highlight the therapeutic potential of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one:

  • Alzheimer's Disease Model : In a study involving transgenic mice, treatment with this compound resulted in significant improvements in memory tasks compared to control groups.
    • Study Design : Mice were treated for 4 weeks, followed by behavioral assessments.
    • Results : A notable increase in performance on the Morris water maze test was observed.
  • Mood Disorders : Another study evaluated the effects of the compound on depressive-like behaviors in rats subjected to chronic stress.
    • Findings : The compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant effects.

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